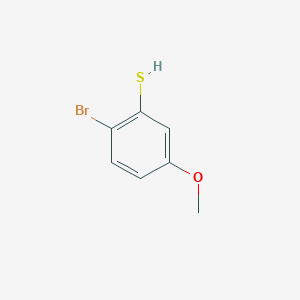

2-Bromo-5-methoxybenzenethiol

Description

2-Bromo-5-methoxybenzenethiol (CAS 1184816-26-9) is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at position 2, a methoxy group (-OCH₃) at position 5, and a thiol (-SH) functional group. This combination of electron-withdrawing (bromine) and electron-donating (methoxy) substituents creates unique electronic and steric properties, influencing its reactivity and applications in organic synthesis. Notably, this compound has been discontinued in commercial catalogs, possibly due to challenges in synthesis, stability, or market demand .

Properties

CAS No. |

13993-51-6 |

|---|---|

Molecular Formula |

C7H7BrOS |

Molecular Weight |

219.10 g/mol |

IUPAC Name |

2-bromo-5-methoxybenzenethiol |

InChI |

InChI=1S/C7H7BrOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,1H3 |

InChI Key |

OPVIAUGHOYNQLE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Halogenated Benzenethiols

While direct structural analogs of 2-bromo-5-methoxybenzenethiol are scarce in the provided evidence, its halogenated benzene derivatives share key features:

- 4-(2-Iodophenyl)-4-oxobutyronitrile (CAS 951893-09-7) : Contains an iodine substituent and a ketone group but lacks the thiol and methoxy moieties. The iodine’s larger atomic radius may reduce reactivity in nucleophilic substitutions compared to bromine.

Comparison with Benzothiazole Derivatives

5-Bromo-2-methylbenzothiazole (CAS unspecified) is a heterocyclic compound with a bromine atom at position 5 and a methyl group at position 2. Unlike this compound, the sulfur atom is integrated into a benzothiazole ring, forming a thioether bond rather than a free thiol. This structural difference enhances stability but reduces nucleophilicity .

Electronic Effects of Substituents

- Methoxy Group (-OCH₃) : Electron-donating via resonance, activating the benzene ring toward electrophilic substitution. This contrasts with benzothiazole derivatives, where the heterocyclic ring is electron-deficient due to the thiazole’s electronegative nitrogen .

- Bromine Atom (-Br) : Electron-withdrawing via inductive effects, directing electrophilic attacks to specific positions (e.g., para to the methoxy group in this compound).

Reactivity in Organic Reactions

- Nucleophilic Substitution : The thiol group in this compound can act as a nucleophile, facilitating reactions like thiol-ene click chemistry. In contrast, the sulfur in 5-bromo-2-methylbenzothiazole is less reactive due to its thioether nature.

- Cross-Coupling Reactions : The bromine substituent in both compounds enables participation in Suzuki-Miyaura couplings, though the free thiol in the target compound may require protection to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.